An In-depth Technical Guide to the Molecular Formula and Weight of 3-(4-Methoxybenzyl)azetidine HCl
An In-depth Technical Guide to the Molecular Formula and Weight of 3-(4-Methoxybenzyl)azetidine HCl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-(4-Methoxybenzyl)azetidine hydrochloride, a substituted azetidine derivative of interest in medicinal chemistry and drug discovery. Azetidine scaffolds are increasingly utilized in the design of novel therapeutics due to their unique conformational properties and their ability to impart improved physicochemical characteristics to lead compounds.[1] This document details the fundamental molecular properties of 3-(4-Methoxybenzyl)azetidine HCl and outlines the standard analytical methodologies for its characterization.
Molecular Structure and Foundational Properties
The foundational step in the characterization of any novel compound is the unambiguous determination of its molecular formula and weight. These parameters are critical for subsequent analytical procedures, including quantitative analysis and stoichiometric calculations in synthetic transformations.
1.1. The Free Base: 3-(4-Methoxybenzyl)azetidine
The parent compound, 3-(4-Methoxybenzyl)azetidine, is a secondary amine with a molecular formula of C₁₁H₁₅NO.[2] The structure consists of a central four-membered azetidine ring substituted at the 3-position with a 4-methoxybenzyl group.
1.2. The Hydrochloride Salt: 3-(4-Methoxybenzyl)azetidine HCl
For pharmaceutical applications, amine-containing compounds are frequently converted to their hydrochloride salts to enhance stability, crystallinity, and aqueous solubility. The formation of the hydrochloride salt involves the protonation of the azetidine nitrogen by hydrochloric acid.
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Molecular Formula: C₁₁H₁₆ClNO
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Rationale for Formula: The addition of one molecule of HCl to the free base (C₁₁H₁₅NO) results in the incorporation of one hydrogen and one chlorine atom.
The molecular weights of both the free base and the hydrochloride salt are crucial for accurate experimental work. These values are derived from the molecular formulas and the atomic weights of the constituent elements.
| Compound | Molecular Formula | Calculated Molecular Weight ( g/mol ) |
| 3-(4-Methoxybenzyl)azetidine | C₁₁H₁₅NO | 177.24 |
| 3-(4-Methoxybenzyl)azetidine HCl | C₁₁H₁₆ClNO | 213.70 |
Analytical Characterization Workflow
A multi-technique approach is essential for the comprehensive characterization of 3-(4-Methoxybenzyl)azetidine HCl, ensuring the confirmation of its structure and purity. The following workflow represents a standard, self-validating system for the analysis of novel small molecules.
Caption: A typical workflow for the synthesis and analytical characterization of a small molecule like 3-(4-Methoxybenzyl)azetidine HCl.
Methodologies for Structural Elucidation and Molecular Weight Determination
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. For 3-(4-Methoxybenzyl)azetidine HCl, both ¹H and ¹³C NMR would be employed.
3.1.1. ¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.
Expected ¹H NMR Spectral Features for 3-(4-Methoxybenzyl)azetidine HCl:
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Aromatic Protons: Two doublets in the aromatic region (typically δ 6.8-7.3 ppm), corresponding to the protons on the 4-methoxyphenyl ring.
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Azetidine Ring Protons: A complex multiplet pattern for the protons on the four-membered ring.
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Benzyl Protons: A doublet for the CH₂ group connecting the aromatic ring to the azetidine.
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Methoxy Protons: A singlet around δ 3.8 ppm corresponding to the -OCH₃ group.
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N-H Proton: A broad singlet, the chemical shift of which can be concentration and solvent dependent, corresponding to the protonated amine.
The formation of the hydrochloride salt can induce downfield shifts in the signals of protons close to the nitrogen atom due to the electron-withdrawing effect of the positive charge.[3]
3.1.2. ¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information on the number of unique carbon atoms in the molecule.
Expected ¹³C NMR Spectral Features for 3-(4-Methoxybenzyl)azetidine HCl:
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Aromatic Carbons: Signals in the aromatic region (typically δ 110-160 ppm), including the quaternary carbon attached to the methoxy group.
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Azetidine Ring Carbons: Aliphatic signals for the carbons of the azetidine ring.
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Benzyl Carbon: A signal for the benzylic CH₂ carbon.
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Methoxy Carbon: A signal around δ 55 ppm for the -OCH₃ carbon.
3.2. Mass Spectrometry (MS)
Mass spectrometry is a primary technique for determining the molecular weight of a compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) Analysis
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Sample Preparation: A dilute solution of 3-(4-Methoxybenzyl)azetidine HCl is prepared in a suitable volatile solvent, such as methanol or acetonitrile.
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Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique for polar molecules like protonated amines.[4] In positive ion mode, the molecule will be detected as its molecular ion [M+H]⁺, where M is the free base.
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Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) using a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).
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Data Analysis: The experimentally determined m/z value of the molecular ion is compared to the theoretical exact mass calculated from the molecular formula. A mass accuracy of within 5 ppm is typically required to confirm the elemental composition.
For 3-(4-Methoxybenzyl)azetidine (C₁₁H₁₅NO), the expected [M+H]⁺ ion would have a theoretical exact mass that can be precisely calculated.
Synthesis and Purity Considerations
The synthesis of 3-substituted azetidines can be achieved through various synthetic routes, often involving the cyclization of an acyclic precursor or the functionalization of a pre-formed azetidine ring.[5][6] A plausible synthetic approach to 3-(4-Methoxybenzyl)azetidine could involve the reaction of a suitable amine with a bis-electrophile.
The final hydrochloride salt is typically obtained by treating a solution of the purified free base with a solution of HCl in a suitable solvent, such as diethyl ether or dioxane, followed by isolation of the precipitated salt.
The purity of the final product is critical for its intended application. High-performance liquid chromatography (HPLC) is a standard method for assessing the purity of small molecules.
Conclusion
The accurate determination of the molecular formula (C₁₁H₁₆ClNO) and molecular weight (213.70 g/mol ) of 3-(4-Methoxybenzyl)azetidine HCl is a fundamental prerequisite for its use in research and development. A combination of NMR spectroscopy and high-resolution mass spectrometry provides a robust and self-validating approach to confirm the structure and composition of this compound. The methodologies outlined in this guide represent standard practices in the field of medicinal chemistry for the characterization of novel chemical entities.
References
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